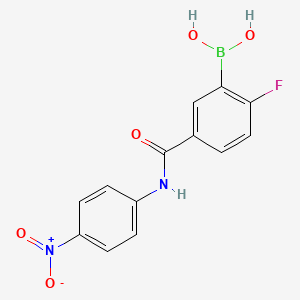![molecular formula C13H11ClINO2S B2542482 N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide CAS No. 1022296-60-1](/img/structure/B2542482.png)
N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with iodine and a chlorophenylmethyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-iodobenzenesulfonyl chloride with an appropriate amine, such as 2-chlorobenzylamine, under basic conditions.
Substitution reaction: The resulting intermediate is then subjected to a substitution reaction to introduce the chlorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Medicinal chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds.
Biological studies: The compound is studied for its potential antimicrobial and anticancer properties.
Chemical biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-4-bromobenzene-1-sulfonamide
- N-[(2-chlorophenyl)methyl]-4-fluorobenzene-1-sulfonamide
- N-[(2-chlorophenyl)methyl]-4-methylbenzene-1-sulfonamide
Uniqueness
N-[(2-chlorophenyl)methyl]-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClINO2S/c14-13-4-2-1-3-10(13)9-16-19(17,18)12-7-5-11(15)6-8-12/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGAVSYBDRGWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5,6-dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2542400.png)
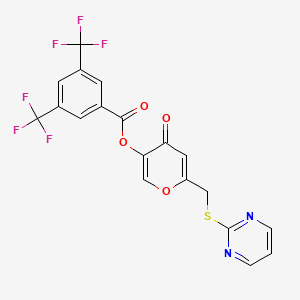
![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)
![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)
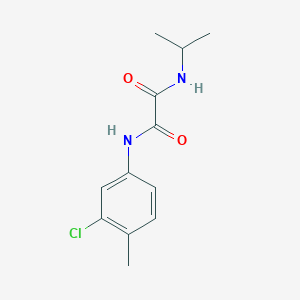
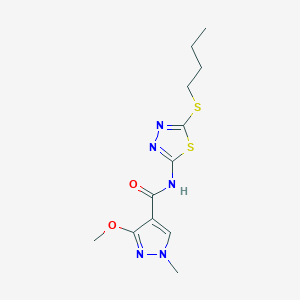
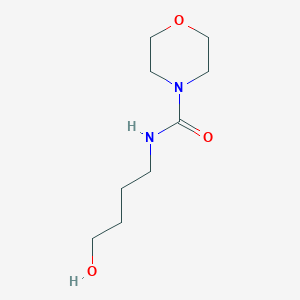
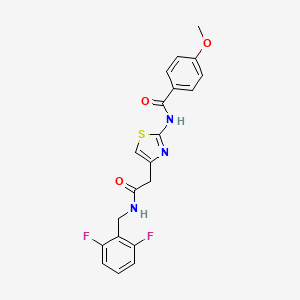
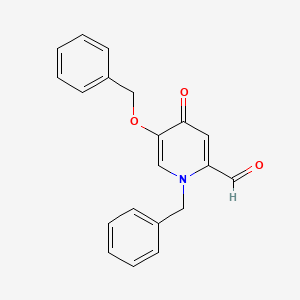
![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)
![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)
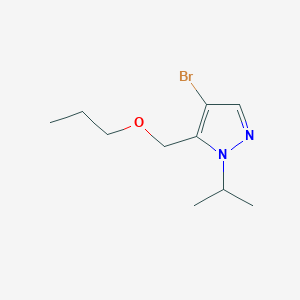
![N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}prop-2-enamide](/img/structure/B2542419.png)
